5,7-dimethyl-4-{[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one
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Overview
Description
7-[(5,7-DIMETHYL-2-OXO-2H-CHROMEN-4-YL)METHOXY]-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its unique structure, which includes multiple chromenone rings and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-[(5,7-DIMETHYL-2-OXO-2H-CHROMEN-4-YL)METHOXY]-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness, often using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-[(5,7-DIMETHYL-2-OXO-2H-CHROMEN-4-YL)METHOXY]-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial replication . Additionally, it can modulate oxidative stress pathways, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives like 7-hydroxy-4-methyl coumarin and 5,7-dimethoxycoumarin . Compared to these compounds, 7-[(5,7-DIMETHYL-2-OXO-2H-CHROMEN-4-YL)METHOXY]-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE is unique due to its additional functional groups, which enhance its biological activity and make it more versatile in various applications .
Properties
Molecular Formula |
C28H22O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
7-[(5,7-dimethyl-2-oxochromen-4-yl)methoxy]-2-methyl-3-phenylchromen-4-one |
InChI |
InChI=1S/C28H22O5/c1-16-11-17(2)26-20(13-25(29)33-24(26)12-16)15-31-21-9-10-22-23(14-21)32-18(3)27(28(22)30)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 |
InChI Key |
HZWROWKBUARMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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